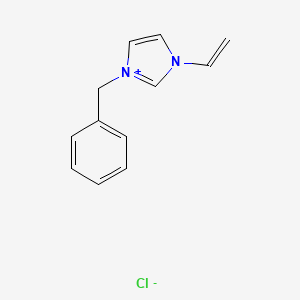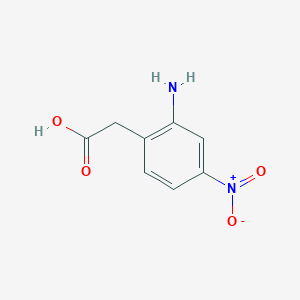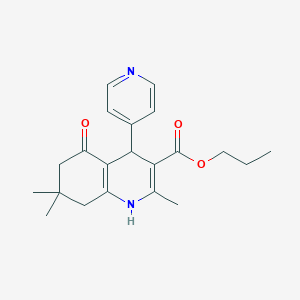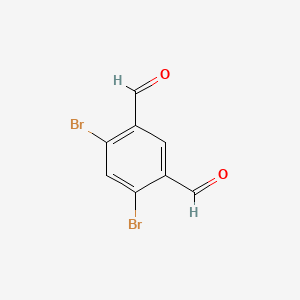
1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride is a chemical compound with the molecular formula C12H13ClN2. It is a member of the imidazolium family, characterized by the presence of a positively charged imidazole ring. This compound is known for its applications in various fields, including organic synthesis, catalysis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with 3-vinylimidazole under basic conditions to form 1-benzyl-3-vinylimidazole. This intermediate is then reacted with hydrochloric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The vinyl group in the compound allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted imidazolium salts.
Aplicaciones Científicas De Investigación
1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride involves its interaction with molecular targets through its imidazolium ring. The positively charged imidazolium ring can interact with negatively charged species, facilitating various chemical reactions. In biological systems, it may interact with cellular membranes and proteins, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
- 1-Butyl-3-vinyl-1H-imidazol-3-ium bromide
- 1-Ethyl-3-vinyl-1H-imidazol-3-ium chloride
- 1-Methyl-3-vinyl-1H-imidazol-3-ium chloride
Comparison: 1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride is unique due to its benzyl group, which imparts distinct chemical properties compared to other similar compounds. The presence of the benzyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C12H13ClN2 |
|---|---|
Peso molecular |
220.70 g/mol |
Nombre IUPAC |
1-benzyl-3-ethenylimidazol-1-ium;chloride |
InChI |
InChI=1S/C12H13N2.ClH/c1-2-13-8-9-14(11-13)10-12-6-4-3-5-7-12;/h2-9,11H,1,10H2;1H/q+1;/p-1 |
Clave InChI |
XIJLLXAKBJPLPE-UHFFFAOYSA-M |
SMILES canónico |
C=CN1C=C[N+](=C1)CC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-ethyl-6-methylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12502060.png)
![2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B12502072.png)
![1-{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502080.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid](/img/structure/B12502083.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12502087.png)
![3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12502096.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12502104.png)

![N-(3-fluoro-4-methylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B12502108.png)
![3-(3-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12502109.png)

